molecular formula CH7BN2O4 B8557480 Urea borate CAS No. 68072-56-0

Urea borate

Cat. No. B8557480
CAS RN: 68072-56-0
M. Wt: 121.89 g/mol
InChI Key: GURHHFWPTWRLOB-UHFFFAOYSA-N
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Patent
US05597791

Procedure details

A cross-linked Peracetic Acid/Locust Bean Gum/Urea/Boric Acid Gel was prepared according to Example 5 by reacting 41.77 g of 5% peracetic acid, 41.25 g urea, 1.62 g konjac flour and 0.8 g of boric acid with gently stirring. A viscous gel formed. It analyzed at 3.44% of peracetic acid. The gel was dried to a solid which analyzed for 1.71% peracetic acid. The solid dissolved slowly in water. The solid was very stable with or without urea.
Name
peracetic acid
Quantity
41.77 g
Type
reactant
Reaction Step One
Name
Quantity
41.25 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4][OH:5])(=[O:3])[CH3:2].[NH2:6][C:7]([NH2:9])=[O:8].[B:10]([OH:13])([OH:12])[OH:11]>>[C:1]([O:4][OH:5])(=[O:3])[CH3:2].[NH2:6][C:7]([NH2:9])=[O:8].[B:10]([OH:13])([OH:12])[OH:11] |f:4.5|

Inputs

Step One
Name
peracetic acid
Quantity
41.77 g
Type
reactant
Smiles
C(C)(=O)OO
Step Two
Name
Quantity
41.25 g
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
0.8 g
Type
reactant
Smiles
B(O)(O)O
Step Four
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
with gently stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A viscous gel formed
CUSTOM
Type
CUSTOM
Details
The gel was dried to a solid which
DISSOLUTION
Type
DISSOLUTION
Details
The solid dissolved slowly in water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OO
Name
Type
product
Smiles
NC(=O)N.B(O)(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.